Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)-, (T-4)-

Beschreibung

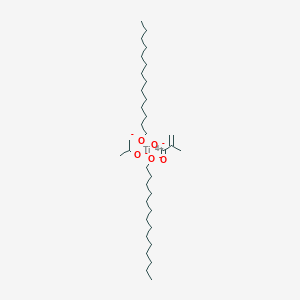

Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)-, (T-4)- is a titanium-based organometallic compound It is known for its unique chemical structure, which includes a titanium center coordinated with 2-methyl-2-propenoato, 2-propanolato, and 1-tetradecanolato ligands

Eigenschaften

CAS-Nummer |

68443-56-1 |

|---|---|

Molekularformel |

C35H70O5Ti |

Molekulargewicht |

618.8 g/mol |

IUPAC-Name |

2-methylprop-2-enoate;propan-2-olate;tetradecan-1-olate;titanium(4+) |

InChI |

InChI=1S/2C14H29O.C4H6O2.C3H7O.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-3(2)4(5)6;1-3(2)4;/h2*2-14H2,1H3;1H2,2H3,(H,5,6);3H,1-2H3;/q2*-1;;-1;+4/p-1 |

InChI-Schlüssel |

REGDTUFCEDMUTH-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCC[O-].CC(C)[O-].CC(=C)C(=O)[O-].[Ti+4] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)- typically involves the reaction of titanium tetrachloride with 2-methyl-2-propenoic acid, 2-propanol, and 1-tetradecanol. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the titanium center. The general reaction scheme can be represented as follows:

TiCl4+2-methyl-2-propenoic acid+2-propanol+1-tetradecanol→Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)-+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for yield and purity. The use of solvents and catalysts may be employed to enhance the reaction efficiency and to facilitate the separation and purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium compounds.

Substitution: Ligand substitution reactions can occur, where one or more of the ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Ligand exchange can be facilitated by using excess of the substituting ligand or by employing a suitable solvent.

Major Products Formed

Oxidation: Titanium dioxide and other titanium oxides.

Reduction: Lower oxidation state titanium compounds.

Substitution: New titanium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)- has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioimaging.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)- involves its interaction with molecular targets through its titanium center and coordinated ligands. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or catalyze specific reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Titanium tetraisopropoxide: Another titanium-based compound with different ligands.

Titanium dioxide: A common titanium compound with distinct properties and applications.

Titanium(IV) chloride: A precursor to many titanium compounds, including the one discussed here.

Uniqueness

Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)- is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in catalysis, materials science, and biomedical research.

Biologische Aktivität

Titanium complexes have garnered significant attention in medicinal chemistry due to their potential as anticancer agents. The compound Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)-, (T-4)- represents a novel class of titanium-based metallodrugs. This article explores the biological activity of T-4, focusing on its synthesis, cytotoxicity, and mechanisms of action.

Synthesis and Characterization

The synthesis of T-4 involves the coordination of titanium with specific organic ligands, including 2-methyl-2-propenoic acid , propanol , and tetradecanol . The resulting complex is characterized by its unique ligand architecture, which influences its biological properties.

Table 1: Synthesis Overview of T-4

| Component | Role in Synthesis |

|---|---|

| Titanium | Central metal ion |

| 2-Methyl-2-propenoic acid | Bidentate ligand |

| Propanol | Monodentate ligand |

| 1-Tetradecanol | Bidentate ligand contributing to hydrophobicity |

Cytotoxicity Studies

Cytotoxicity assays are pivotal in evaluating the potential of T-4 as an anticancer agent. Recent studies have employed the MTT assay to assess the effect of T-4 on various cancer cell lines, including HT-29 (human colon cancer) and A2780 (human ovarian cancer).

Table 2: Cytotoxicity Results of T-4 on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 15 | Induction of apoptosis |

| A2780 | 12 | Disruption of mitochondrial function |

| A2780cp (cisplatin-resistant) | 14 | Overcoming drug resistance |

The results indicate that T-4 exhibits significant cytotoxic effects across different cancer cell lines, with lower IC50 values suggesting higher potency. Notably, T-4 maintains efficacy against cisplatin-resistant cells, indicating its potential as an alternative treatment for resistant cancers.

The biological activity of titanium complexes often involves multiple mechanisms. For T-4, studies suggest that it induces apoptosis through mitochondrial pathways and may disrupt cellular redox balance. The hydrolytic stability of T-4 in biological environments enhances its bioavailability and therapeutic efficacy.

Case Studies

Recent research has highlighted the effectiveness of titanium complexes in preclinical models. One study demonstrated that a related titanium complex significantly reduced tumor growth in mice without evident toxicity, supporting the notion that T-4 could be developed for clinical applications.

Case Study Summary:

A study investigated the in vivo efficacy of a similar titanium complex in a xenograft model using human ovarian cancer cells. The results showed a 50% reduction in tumor volume after treatment with the titanium complex compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.